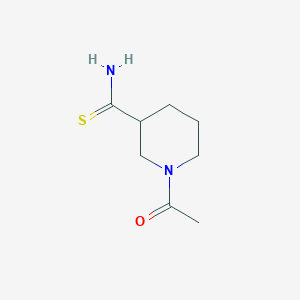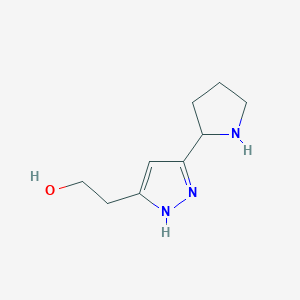
2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol
Vue d'ensemble
Description
2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol, more commonly known as P2E, is an organic compound with a wide range of applications in the field of scientific research. Its unique chemical structure and properties make it an attractive option for a variety of applications, including in biochemistry, physiology, and drug development. P2E has been studied extensively in recent years due to its potential to provide a variety of benefits in lab experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Approaches : A method to synthesize 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, which are related to 2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol, involves the reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine. This process is significant for the formation of bioactive compounds and antitumor alkaloid derivatives (Chagarovskiy et al., 2016).
- Oxidation and Transformation : N-substituted 2-(pyrazol-4-yl)ethanols can be prepared through recyclization reactions, and their oxidation leads to various compounds, highlighting the diverse chemical transformations possible with similar structures (Ivonin et al., 2020).
Applications in Polymer Chemistry
- Protecting Group for Methacrylic Acid : 2-(pyridin-2-yl)ethanol, which shares structural similarities with 2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol, has been used as a protecting group for methacrylic acid. Its utility in controlled polymerization methods and the production of diblock copolymers demonstrates the potential for related compounds in polymer chemistry (Elladiou & Patrickios, 2012).
Catalysis and Reaction Engineering
- Catalyst for Asymmetric Aldol Reaction : A derivative, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, was used as a catalyst in an asymmetric aldol reaction. This underscores the potential of pyrrolidinyl-based catalysts in eco-friendly solvent mixtures, relevant to 2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol (Greco et al., 2016).
Photoreactions and Luminescence
- Photoreactions in Pyrazolyl Derivatives : Pyrazolyl derivatives exhibit interesting photoreactions, such as excited-state intramolecular and intermolecular proton transfer. These characteristics suggest potential applications in optical and electronic materials (Vetokhina et al., 2012).
Coordination Chemistry
- Palladium Complexes with Pyrazole Ligands : Research on (η3-Allyl)palladium complexes with pyrazole ligands, including 2-(5-phenyl-1H-pyrazol-3-yl)pyridine, provides insights into the interaction of pyrazole-based compounds with metals. This is relevant for the development of new metal-organic frameworks and catalytic systems (Montoya et al., 2007).
Antioxidant and Antimicrobial Activity
- Antioxidant and Antimicrobial Properties : Studies on novel pyrazole derivatives, including 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines, demonstrate antioxidant and antimicrobial activities. This suggests the potential of similar compounds, like 2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol, in pharmaceutical and biological applications (Bonacorso et al., 2015).
Propriétés
IUPAC Name |
2-(3-pyrrolidin-2-yl-1H-pyrazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-5-3-7-6-9(12-11-7)8-2-1-4-10-8/h6,8,10,13H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZVDMAUVMAQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNC(=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



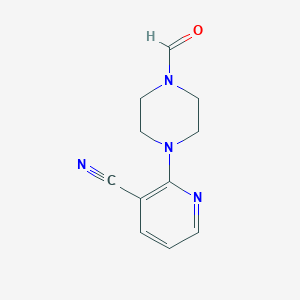
![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)

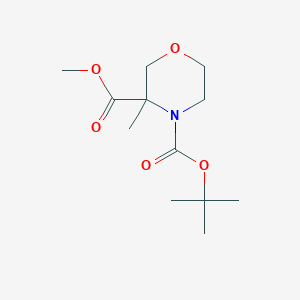
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide](/img/structure/B1444065.png)
![2-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1444067.png)

![6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol](/img/structure/B1444069.png)
![1-hydroxy-5-[2-(2H-tetrazol-5-yl)ethyl]indazole](/img/structure/B1444070.png)
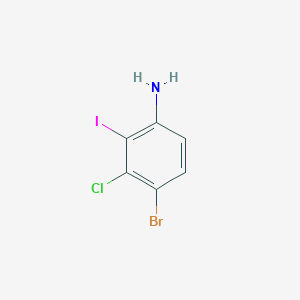
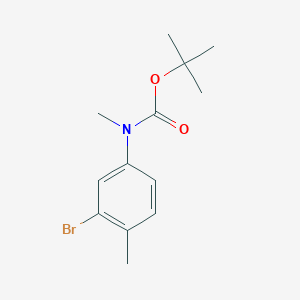
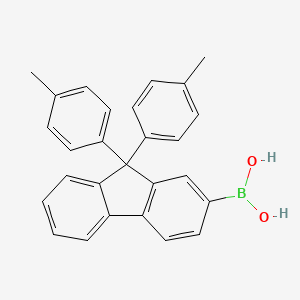
![[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1444076.png)
